3,4-Di(pyridin-3-yl)pyridine 3,4-Di(pyridin-3-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 440112-23-2
VCID: VC8273770
InChI: InChI=1S/C15H11N3/c1-3-12(9-16-6-1)14-5-8-18-11-15(14)13-4-2-7-17-10-13/h1-11H
SMILES: C1=CC(=CN=C1)C2=C(C=NC=C2)C3=CN=CC=C3
Molecular Formula: C15H11N3
Molecular Weight: 233.27 g/mol

3,4-Di(pyridin-3-yl)pyridine

CAS No.: 440112-23-2

Cat. No.: VC8273770

Molecular Formula: C15H11N3

Molecular Weight: 233.27 g/mol

* For research use only. Not for human or veterinary use.

3,4-Di(pyridin-3-yl)pyridine - 440112-23-2

Specification

CAS No. 440112-23-2
Molecular Formula C15H11N3
Molecular Weight 233.27 g/mol
IUPAC Name 3,4-dipyridin-3-ylpyridine
Standard InChI InChI=1S/C15H11N3/c1-3-12(9-16-6-1)14-5-8-18-11-15(14)13-4-2-7-17-10-13/h1-11H
Standard InChI Key VMLFHYOHRXQMNM-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C2=C(C=NC=C2)C3=CN=CC=C3
Canonical SMILES C1=CC(=CN=C1)C2=C(C=NC=C2)C3=CN=CC=C3

Introduction

Structural Characteristics and Nomenclature

The IUPAC name 3,4-di(pyridin-3-yl)pyridine denotes a central pyridine ring with pyridin-3-yl substituents at positions 3 and 4. This arrangement creates a conjugated system where the nitrogen atoms of all three pyridine rings contribute to electronic delocalization. While no crystallographic data for this exact compound are available, analogous structures like 1,4-di(pyridin-3-yl)buta-1,3-diyne ( , PubChem CID: 642803) exhibit planar geometries stabilized by π-π stacking and van der Waals interactions .

Key structural predictions for 3,4-di(pyridin-3-yl)pyridine include:

  • Bond lengths: C–C bonds in the central pyridine ring are expected to average 1.39 Å, consistent with aromatic systems, while inter-ring C–N bonds may range between 1.33–1.37 Å based on pyridinyl disulfides .

  • Torsional angles: Steric hindrance between adjacent pyridinyl groups likely restricts rotation, favoring a non-coplanar arrangement with dihedral angles of 15–30° .

Synthetic Methodologies

Microwave-Assisted Cyclocondensation

A plausible route involves adapting microwave-assisted organic synthesis (MAOS) techniques used for pyrazolo[3,4-b]pyridines . For example, the reaction of 2-chloropyridine with hydrazine monohydrate under solvent-free MAOS conditions (150°C, 160 W) yields 5-aminopyrazole intermediates in 91% yield . By substituting hydrazine with pyridinyl amines, similar conditions could facilitate the formation of 3,4-di(pyridin-3-yl)pyridine.

Hypothetical Reaction Pathway:

  • Nucleophilic substitution: 3-Bromopyridine reacts with pyridin-3-ylamine under basic conditions.

  • Cyclization: Microwave irradiation (250°C, 260 W) promotes intramolecular coupling, forming the central pyridine ring .

Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions, effective in synthesizing 1,4-di(pyridin-3-yl)buta-1,3-diyne , could be modified for this compound. Suzuki-Miyaura coupling using 3-pyridinylboronic acids and dihalopyridines might achieve the desired substitution pattern.

Physicochemical Properties

While experimental data for 3,4-di(pyridin-3-yl)pyridine are unavailable, extrapolations from analogs suggest:

PropertyPredicted ValueBasis in Literature
Boiling Point180–183°C (4 Torr)Similar to disulfanylpyridines
Density1.34 ± 0.1 g/cm³Molecular weight correlations
pKa3.44 ± 0.11Protonation at pyridinyl N
SolubilityLow in H2O, moderate in DCMAnalogous to 1,4-di(pyridin-3-yl)buta-1,3-diyne

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical ¹H NMR (400 MHz, CDCl₃) signals:

  • δ 8.28 (d, J = 4.0 Hz): Pyridinyl H-2 protons

  • δ 7.73 (t, J = 6.7 Hz): Central pyridine H-5

  • δ 7.02 (t, J = 6.5 Hz): Pyridinyl H-4

¹³C NMR (100 MHz, CDCl₃):

  • δ 150.9 ppm: Central pyridine C-2

  • δ 146.4 ppm: Pyridinyl C-3

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